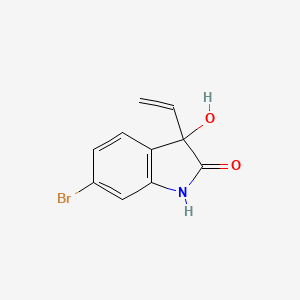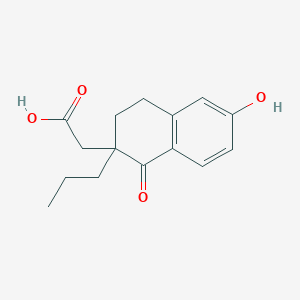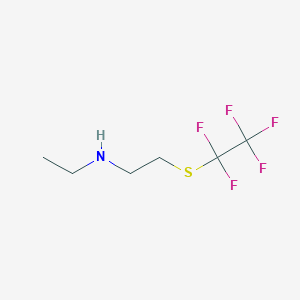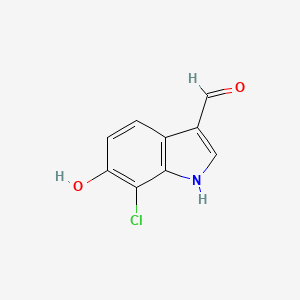
6-Bromo-3-hydroxy-3-vinylindolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-hydroxy-3-vinylindolin-2-one is a compound belonging to the indolinone family, which is characterized by a fused indole and lactam structure. Indolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom and a vinyl group in this compound adds to its chemical versatility and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-hydroxy-3-vinylindolin-2-one typically involves the bromination of 3-hydroxy-3-vinylindolin-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a carbonyl group, resulting in the formation of 6-Bromo-3-vinylindolin-2-one.
Reduction: The compound can be reduced to remove the bromine atom or to convert the vinyl group into an alkyl group.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions include various substituted indolinones, which can exhibit different biological activities depending on the nature of the substituents.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in multicomponent reactions to create diverse chemical libraries.
Biology: The compound’s structural similarity to natural indole derivatives makes it a candidate for studying biological processes and interactions.
Medicine: Indolinone derivatives, including 6-Bromo-3-hydroxy-3-vinylindolin-2-one, have shown promise as anticancer, antiviral, and anti-inflammatory agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-hydroxy-3-vinylindolin-2-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the bromine atom and the vinyl group may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
3-Hydroxy-3-vinylindolin-2-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-Bromoindolin-2-one: Lacks the hydroxyl and vinyl groups, which can affect its chemical properties and applications.
3-Hydroxy-3-methylindolin-2-one: Contains a methyl group instead of a vinyl group, leading to different steric and electronic effects.
Uniqueness: 6-Bromo-3-hydroxy-3-vinylindolin-2-one is unique due to the combination of the bromine atom, hydroxyl group, and vinyl group, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C10H8BrNO2 |
|---|---|
Poids moléculaire |
254.08 g/mol |
Nom IUPAC |
6-bromo-3-ethenyl-3-hydroxy-1H-indol-2-one |
InChI |
InChI=1S/C10H8BrNO2/c1-2-10(14)7-4-3-6(11)5-8(7)12-9(10)13/h2-5,14H,1H2,(H,12,13) |
Clé InChI |
HRMVPJTWAZVOJM-UHFFFAOYSA-N |
SMILES canonique |
C=CC1(C2=C(C=C(C=C2)Br)NC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[(1S,2R)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate](/img/structure/B11758041.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine](/img/structure/B11758043.png)

![6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11758060.png)


![8-Fluoro-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11758073.png)

![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B11758088.png)
![[Ethyl-(4-methyl-benzyl)-amino]-acetic acid](/img/structure/B11758091.png)
![5-Bromo-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B11758096.png)
![6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11758104.png)
